Cyclodeca-2,7-dien-1-ol
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Overview
Description
Cyclodeca-2,7-dien-1-ol is an organic compound characterized by a ten-membered ring structure with two conjugated double bonds and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclodeca-2,7-dien-1-ol can be synthesized through several methods, including cycloaddition reactions. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the this compound structure. The reaction typically requires elevated temperatures and the presence of a catalyst to proceed efficiently .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from readily available precursors. The process may include steps such as hydrogenation, oxidation, and cyclization, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Cyclodeca-2,7-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds, resulting in a saturated cyclodecane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Cyclodeca-2,7-dien-1-one.
Reduction: Cyclodecane.
Substitution: Cyclodeca-2,7-dien-1-chloride.
Scientific Research Applications
Cyclodeca-2,7-dien-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of cyclodeca-2,7-dien-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, modulating their activity. The compound’s conjugated double bonds and hydroxyl group play a crucial role in its reactivity and binding affinity .
Comparison with Similar Compounds
1(10),5-germacradien-4-ol: A sesquiterpenoid with a similar cyclodeca structure but different functional groups.
Germacrene D-4-ol: Another sesquiterpenoid with a similar ring structure but different substitution patterns
Uniqueness: Cyclodeca-2,7-dien-1-ol is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
61967-03-1 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
cyclodeca-2,7-dien-1-ol |
InChI |
InChI=1S/C10H16O/c11-10-8-6-4-2-1-3-5-7-9-10/h2,4,7,9-11H,1,3,5-6,8H2 |
InChI Key |
FZXCPMIIIAQKQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCCC(C=CC1)O |
Origin of Product |
United States |
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